molecular formula C15H21NO6S B6976127 Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate

Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate

Cat. No.: B6976127
M. Wt: 343.4 g/mol
InChI Key: SVSLJZMSQOYYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate is an organic compound with a complex structure that includes a methoxy group, a sulfamoyl group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate typically involves multiple steps. One common route starts with the methylation of a precursor compound, followed by chlorosulfonation, amination, and esterification. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as copper(I) bromide. The final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound can be challenging due to the complexity of the synthetic route and the need for stringent control of reaction conditions. The process generates significant amounts of waste, including high chemical oxygen demand (COD), high salt, and high ammonia nitrogen, which require advanced waste treatment methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-sulfamoylbenzoate
  • Methyl 5-(aminosulfonyl)-2-methoxybenzoate

Uniqueness

Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications .

Properties

IUPAC Name

methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S/c1-10(2)7-14(17)16-23(19,20)13-6-5-12(21-3)8-11(13)9-15(18)22-4/h5-6,8,10H,7,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSLJZMSQOYYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NS(=O)(=O)C1=C(C=C(C=C1)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.